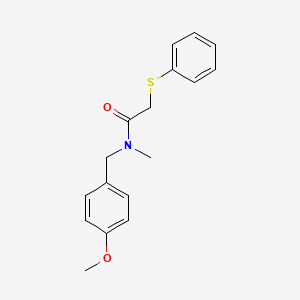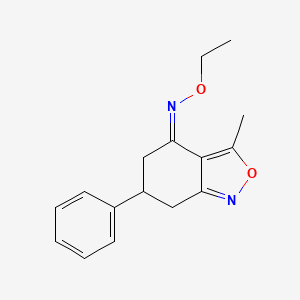
N-(4-methoxybenzyl)-N-methyl-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N-methyl-2-(phenylthio)acetamide, commonly known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of thioacetamide derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of MPTA is not fully understood, but it is believed to act through multiple pathways. MPTA has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. MPTA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MPTA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MPTA also exhibits antioxidant activity by increasing the levels of endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD). In cancer cells, MPTA induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. MPTA exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, MPTA has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. MPTA also has low bioavailability, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on MPTA. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. MPTA has been shown to exhibit neuroprotective effects in animal models of these diseases, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of cancer. MPTA has been shown to induce apoptosis in cancer cells, and further research is needed to determine its effectiveness in different types of cancer. Finally, the development of more effective formulations of MPTA with improved solubility and bioavailability could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of MPTA involves the reaction of N-methyl-2-(phenylthio)acetamide with 4-methoxybenzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis. The purity of the synthesized MPTA can be confirmed by various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
MPTA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. MPTA has also been investigated for its neuroprotective effects in various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-18(12-14-8-10-15(20-2)11-9-14)17(19)13-21-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDEWZWDOKDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-7-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5311747.png)
![2-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5311755.png)
![2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5311761.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311763.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5311767.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine](/img/structure/B5311787.png)
![1-[(4-ethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5311789.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5311794.png)
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5311802.png)
![N~4~-ethyl-N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B5311806.png)
![2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5311811.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5311839.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5311841.png)